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molecular formula C11H11FO3 B1309683 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid CAS No. 349-22-4

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

Cat. No. B1309683
M. Wt: 210.2 g/mol
InChI Key: RDWYSVCUOZOEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05849945

Procedure details

In a 50-ml autoclave, 1.0 g of 4-(4-fluoro-3 -methylphenyl)-4-oxobutanoic acid and 2.5 ml of methanol were charged, followed by the addition of 0.1 g of 10% palladium-carbon. After hydrogen pressure was increased to 30 kg/cm2 at room temperature, the resulting mixture was stirred at 50° C. for 3.5 hours. After the completion of the reaction, the reaction mixture was filtered, followed by washing with methanol. The filtrate was thereafter concentrated under reduced pressure. Water was added to the residue so obtained. The crystals so precipitated were filtered, washed with water and dried under reduced pressure, whereby 0.82 g of the title compound was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][C:3]=1[CH3:15].[H][H]>[C].[Pd].CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][C:3]=1[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(CCC(=O)O)=O)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium-carbon
Quantity
0.1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 50° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
by washing with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was thereafter concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
CUSTOM
Type
CUSTOM
Details
so obtained
CUSTOM
Type
CUSTOM
Details
The crystals so precipitated
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)CCCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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